(2E)-N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide
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Overview
Description
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is a complex organic compound that combines anthracene and thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA typically involves the following steps:
Formation of the Anthracene Derivative: The starting material, 9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, is synthesized through the oxidation of anthracene.
Thiourea Derivative Formation: The thiourea derivative is prepared by reacting thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with thiourea.
Coupling Reaction: The final step involves coupling the anthracene derivative with the thiourea derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA undergoes several types of chemical reactions:
Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.
Medicine: Explored for its antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA involves:
DNA Intercalation: The compound intercalates with DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It may inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone Derivatives: Similar in structure but lack the thiophene moiety.
Thiophene Derivatives: Similar in structure but lack the anthracene moiety.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is unique due to the combination of anthracene and thiophene moieties, which confer distinct electronic and chemical properties, making it suitable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H14N2O3S2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
(E)-N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C22H14N2O3S2/c25-19(10-8-14-4-3-11-29-14)24-22(28)23-13-7-9-17-18(12-13)21(27)16-6-2-1-5-15(16)20(17)26/h1-12H,(H2,23,24,25,28)/b10-8+ |
InChI Key |
ZEKCJAOREJRSAL-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)/C=C/C4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=S)NC(=O)C=CC4=CC=CS4 |
Origin of Product |
United States |
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